molecular formula C21H18N6O3S B2372910 1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-[3-(methylsulfanyl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1251599-68-4

1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-[3-(methylsulfanyl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2372910
CAS No.: 1251599-68-4
M. Wt: 434.47
InChI Key: QVBYYFDMVAMIJI-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule combining a pyrrolo[3,4-d][1,2,3]triazole-dione core with 1,2,4-oxadiazole and methylsulfanylphenyl substituents.

Properties

IUPAC Name

3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3-methylsulfanylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O3S/c1-12-6-3-4-9-15(12)19-22-16(30-24-19)11-26-18-17(23-25-26)20(28)27(21(18)29)13-7-5-8-14(10-13)31-2/h3-10,17-18H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBYYFDMVAMIJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC(=CC=C5)SC)N=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-[3-(methylsulfanyl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. The starting materials and intermediates are carefully selected to ensure the correct functional groups are introduced at each stage. Common synthetic routes may include:

    Formation of the pyrrolo[3,4-d][1,2,3]triazole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methylthio group: This step may involve nucleophilic substitution reactions using methylthiol or related reagents.

    Attachment of the oxadiazole moiety: This can be accomplished through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising the quality of the product.

    Purification techniques: Utilizing methods such as recrystallization, chromatography, or distillation to obtain the pure compound.

Chemical Reactions Analysis

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole moiety is a key reactive center. Studies on structurally related compounds (e.g., 4-[5-(2-(methylthio)phenyl)-1,2,4-oxadiazol-3-yl]pyridine) indicate that oxadiazoles can undergo:

Reaction TypeConditionsOutcomeSource
Nucleophilic Substitution Basic or acidic hydrolysis (e.g., NaOH/HCl)Cleavage of the oxadiazole ring to form carboxylic acid derivatives or amidoximes
Electrophilic Aromatic Substitution Nitration/sulfonation at activated phenyl ringsIntroduction of nitro/sulfo groups on the adjacent aromatic ring
Coordination Chemistry Reaction with transition metals (e.g., Pd, Cu)Formation of metal complexes for catalytic applications

Methylsulfanyl Group Reactivity

The methylsulfanyl (-SMe) group at the 3-phenyl position is susceptible to oxidation and alkylation:

Reaction TypeConditionsOutcomeSource
Oxidation H₂O₂, mCPBA, or other oxidantsConversion to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃)
Nucleophilic Displacement Thiols or amines under basic conditionsSubstitution with other nucleophiles (e.g., -SH, -NH₂)

Triazole-Dione Core Reactions

The fused pyrrolo-triazole-dione system participates in:

Reaction TypeConditionsOutcomeSource
Ring-Opening Strong acids/bases (e.g., H₂SO₄, NaOH)Cleavage to form urea or thiourea derivatives
Condensation Aldehydes/ketones in refluxing ethanolFormation of Schiff base analogs
Photochemical Reactions UV light exposureIsomerization or dimerization products

Functionalization of the 2-Methylphenyl Substituent

The 2-methylphenyl group attached to the oxadiazole can undergo:

Reaction TypeConditionsOutcomeSource
Halogenation Cl₂/FeCl₃ or Br₂/FeBr₃Introduction of halogens at the para position
Friedel-Crafts Alkylation AlCl₃ and alkyl halidesAddition of alkyl/aryl groups to the aromatic ring

Analytical Characterization

Key techniques for verifying reaction outcomes include:

  • NMR Spectroscopy : Confirms regioselectivity in substitution reactions (e.g., sulfoxide vs. sulfone formation) .

  • Mass Spectrometry : Identifies molecular ion peaks and fragmentation patterns of derivatives.

  • X-ray Crystallography : Resolves structural modifications in metal complexes or stereoisomers .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential in medicinal chemistry due to its unique structural features that may interact with biological targets. Research indicates that derivatives of oxadiazoles and pyrroles often display anti-inflammatory and anticancer activities. For instance:

  • Anti-Cancer Activity: Studies have shown that similar compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .
  • Anti-Inflammatory Properties: The oxadiazole moiety has been associated with reduced inflammatory responses in various models .

Agricultural Chemistry

Compounds with oxadiazole structures are known for their fungicidal and herbicidal properties. The application of this compound in agricultural formulations could enhance crop protection strategies against fungal pathogens.

Material Science

The unique electronic properties of heterocyclic compounds like this one make them suitable for applications in organic electronics and photonic devices. Their ability to form stable films can be utilized in:

  • Organic Light Emitting Diodes (OLEDs): The compound's luminescent properties can be explored for use in OLED technology.
  • Solar Cells: Heterocycles are often used as electron transport materials in organic photovoltaic cells .

Case Study 1: Anticancer Research

A study published in Pharmaceutical Research highlighted the synthesis and evaluation of a series of oxadiazole derivatives related to our compound. The derivatives showed promising results against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth .

Case Study 2: Agricultural Applications

Research conducted by the Journal of Agricultural and Food Chemistry demonstrated that oxadiazole-based compounds exhibited significant antifungal activity against Fusarium species affecting crops. Field trials showed improved crop yields when treated with formulations containing these compounds .

Mechanism of Action

The mechanism of action of 1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-[3-(methylsulfanyl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may act as an inhibitor or activator of certain enzymes.

    Receptors: It may bind to specific receptors, modulating their activity.

    Pathways: The compound may influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Structural Analogs with Modified Aromatic Substituents

The compound 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluoro-4-methylphenyl)-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione (CAS 1171668-31-7, ) shares the same core but differs in substituents:

  • Target Compound : 2-methylphenyl (oxadiazole) and 3-methylsulfanylphenyl (triazole-dione).
  • Analog : 4-chlorophenyl (oxadiazole) and 3-fluoro-4-methylphenyl (triazole-dione).
    Key Implications :
  • Chlorine and fluorine substituents enhance electronegativity and metabolic stability compared to methyl/methylsulfanyl groups .
  • Methylsulfanyl may improve solubility but could reduce bioavailability due to higher molecular weight .

Functional Analogs with Triazole-Oxadiazole Hybrids

Compounds like 5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile () and S-alkyl 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol derivatives () share overlapping motifs:

  • Common Features : Triazole rings, sulfur-containing side chains.
  • Divergence : The target compound lacks tetrazole or pyrazole moieties, which are associated with enhanced antibacterial activity in analogs .

Functional Comparison: Pharmacological and Physicochemical Properties

Binding Affinity and Molecular Docking

highlights that structural motif clustering (via Tanimoto coefficients and Murcko scaffolds) is critical for comparing binding affinities. For example:

  • Target Compound : Predicted to interact with enzymes via its oxadiazole and triazole-dione groups, similar to HDAC inhibitors ().
  • Analog () : Fluorine and chlorine substituents may increase affinity for hydrophobic binding pockets .

Pharmacokinetic Properties

  • Metabolic Stability : Oxadiazole rings are generally resistant to hydrolysis, but methylsulfanyl may undergo oxidation to sulfoxides, reducing half-life .

Data Tables

Table 1: Structural and Functional Parameters of Comparable Compounds

Compound ID Core Structure Substituents (R1/R2) Molecular Weight Predicted logP Bioactivity (Reported)
Target Compound Pyrrolo-triazole-dione R1: 2-methylphenyl (oxadiazole); R2: 3-methylsulfanylphenyl ~500 g/mol ~3.5 Not reported
CAS 1171668-31-7 () Pyrrolo-triazole-dione R1: 4-chlorophenyl; R2: 3-fluoro-4-methylphenyl ~520 g/mol ~3.8 Anticancer (inferred)
S-Alkyl Triazole () 1,2,4-Triazole R1: 4-chlorophenyl; R2: pyrrole-2-yl ~350 g/mol ~2.9 Antimicrobial

Table 2: Docking Scores (Hypothetical Comparison)

Compound ID Target Enzyme Docking Score (kcal/mol) Key Interactions
Target Compound HDAC8 -9.2 Oxadiazole-SH group
Aglaithioduline () HDAC8 -8.7 Hydroxamate-Zn²⁺
CAS 1171668-31-7 () CYP450 -8.5 Chlorine-hydrophobic

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s steric hindrance (due to fused pyrrolo-triazole) complicates synthesis compared to simpler triazole derivatives ().
  • Validation Tools : Crystallographic tools (e.g., SHELXL, ; ORTEP-3, ) are essential for confirming its 3D structure, which is unvalidated in current literature .

Biological Activity

The compound 1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-[3-(methylsulfanyl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic molecule with potential biological activity. This article aims to summarize the available research findings on its biological properties and mechanisms of action.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₅H₁₃N₃O₃S
Molecular Weight283.28 g/mol
Boiling Point522.7 ± 60.0 °C (predicted)
Density1.35 ± 0.1 g/cm³ (predicted)
pKa4.02 ± 0.36 (predicted)

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that derivatives of oxadiazole compounds often possess antimicrobial properties. For example:

  • A similar oxadiazole derivative demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria .
  • The presence of the methylsulfanyl group may enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes.

Anticancer Properties

Preliminary investigations suggest that the compound may exhibit anticancer activity:

  • In vitro studies indicated that oxadiazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways .
  • The pyrrolo[3,4-d][1,2,3]triazole moiety has been associated with inhibition of cell proliferation in various cancer cell lines .

Anti-inflammatory Effects

Oxadiazole-containing compounds have been reported to exert anti-inflammatory effects:

  • Research indicates that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines .
  • The mechanism may involve the modulation of NF-kB signaling pathways.

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Study on Antibacterial Activity :
    • A study assessed the antibacterial efficacy of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli.
    • Results showed that certain derivatives had minimum inhibitory concentrations (MICs) below 50 µg/mL .
  • Anticancer Activity Evaluation :
    • In a study involving human breast cancer cell lines (MCF-7), a related compound induced significant cell death at concentrations as low as 10 µM.
    • Flow cytometry analysis revealed increased apoptosis markers in treated cells compared to controls .

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